Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various functional groups through a series of reactions, including acylation, amination, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring can help in achieving consistent results. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiophene ring, a morpholine moiety, and an acetylamino group, which may contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The thiazole and thiophene components may interact with kinases and other enzymes involved in cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds featuring similar structural motifs:
- Case Study 1 : A derivative with a thiazole ring was shown to inhibit the proliferation of leukemia cells (MV4-11 and MOLM13) with IC50 values around 0.3 µM, indicating significant cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 | 0.3 | Apoptosis induction |
MOLM13 | 1.2 | Cell cycle arrest (G0/G1 phase) |
Enzyme Interaction
The compound may also act as an inhibitor of specific kinases involved in cancer progression:
- Case Study 2 : Inhibition of MEK1/2 kinases was reported for structurally similar compounds, leading to decreased phosphorylation of ERK1/2, a key pathway in cancer cell survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of morpholine suggests good bioavailability due to its ability to enhance solubility.
- Distribution : The lipophilic nature of the thiophene ring may facilitate cellular uptake.
- Metabolism : Potential metabolic pathways include oxidation and conjugation, which could affect its efficacy and safety profile.
Properties
Molecular Formula |
C19H25N3O5S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H25N3O5S2/c1-10(2)15-11(3)14(18(25)26-4)17(29-15)20-13(23)9-12-16(24)21-19(28-12)22-5-7-27-8-6-22/h10,12H,5-9H2,1-4H3,(H,20,23) |
InChI Key |
UOKPOMHASWJSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.